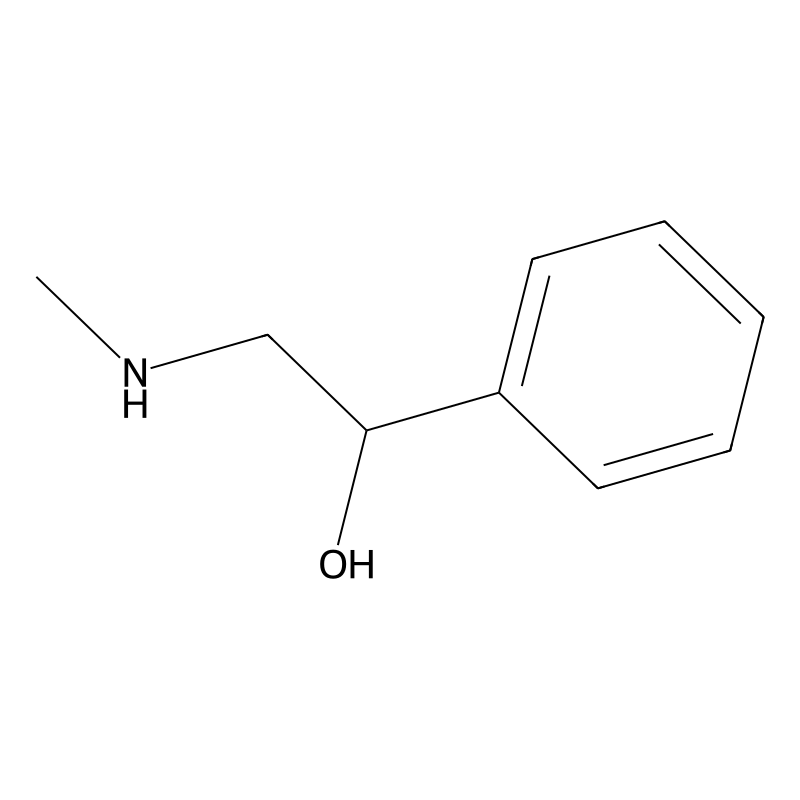

N-methylphenylethanolamine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Application in Synthetic Chemistry

2-(Methylamino)-1-phenylethanol: is used as an intermediate in synthetic chemistry . It serves as an intermediate in polymers and pharmaceuticals . The specific methods of application or experimental procedures in synthetic chemistry vary widely depending on the specific synthesis being performed.

Application in Textile Industry

This compound finds application in the textile industry, specifically as a component of textile lubricants . The methods of application would involve incorporating the compound into the lubricant formulations used in textile machinery. The outcomes would be dependent on the specific formulation and use case.

Application in Personal Care Products

2-(Methylamino)-1-phenylethanol: is used in personal care products . The methods of application would involve incorporating the compound into various personal care product formulations. The outcomes would be dependent on the specific formulation and use case.

Application in Electrostatic Automotive Coatings

This compound is involved in electrostatic automotive coatings . The methods of application would involve incorporating the compound into the coating formulations used in the automotive industry. The outcomes would be dependent on the specific formulation and use case.

Application in Acid Gas Scrubbing

2-(Methylamino)-1-phenylethanol: is used in acid gas scrubbing . The methods of application would involve using the compound in the scrubbing process to remove acid gases. The outcomes would be dependent on the specific scrubbing process and use case.

Application in Chemical Synthesis

2-(Methylamino)-1-phenylethanol: is used as an organic building block in chemical synthesis . It serves as a starting material for the synthesis of various other compounds. The specific methods of application or experimental procedures in chemical synthesis vary widely depending on the specific synthesis being performed .

Application in Detergents

This compound finds application in the production of detergents . It is incorporated into detergent formulations due to its surfactant properties . The outcomes would be dependent on the specific formulation and use case .

Application in Carbon Dioxide Scrubbing

2-(Methylamino)-1-phenylethanol: is used as a solvent for the removal of carbon dioxide from the gas stream . The methods of application would involve using the compound in the scrubbing process to remove carbon dioxide. The outcomes would be dependent on the specific scrubbing process and use case .

Application in Forensic Science

2-(Methylamino)-1-phenylethanol: is used in forensic science for the identification and analysis of synthetic cathinones in seized materials . The methods of application would involve using the compound in the analysis process to identify synthetic cathinones. The outcomes would be dependent on the specific analysis process and use case .

Application in Mass Spectrometry

This compound is used in mass spectrometry for the rapid screening and structure identification of ketamine analogues in illicit powders . The methods of application would involve using the compound in the screening process to identify ketamine analogues. The outcomes would be dependent on the specific screening process and use case .

Application in Biofilm Inhibition

2-(Methylamino)-1-phenylethanol: is used in biofilm inhibition . The methods of application would involve using the compound in the inhibition process to prevent the formation of biofilms. The outcomes would be dependent on the specific inhibition process and use case .

N-methylphenylethanolamine, also known as halostachine, is a natural alkaloid first isolated from the Asian shrub Halostachys caspica. This compound is characterized by its structure, which includes an aromatic amine and an alcohol functional group, making it a weak base capable of forming salts with acids. The compound exists as two enantiomers (d- and l-) due to the presence of a chiral center on the benzylic carbon, with the levorotatory form being the one predominantly found in nature .

- Formation of Salts: As a weak base, it can react with acids to form various salts, such as the hydrochloride salt, which has a melting point of 103-104 °C .

- Enzymatic Reactions: It acts as a substrate for the enzyme phenylethanolamine N-methyltransferase, which catalyzes its formation from phenylethanolamine using S-adenosyl-L-methionine .

- Monoamine Oxidase Activity: N-methylphenylethanolamine is also metabolized by monoamine oxidases A and B, which can affect its pharmacological activity and half-life in biological systems .

N-methylphenylethanolamine exhibits notable biological activity. It is primarily recognized for its role as a substrate for phenylethanolamine N-methyltransferase, which converts norepinephrine into epinephrine. This conversion is crucial for regulating cardiovascular functions. Studies have indicated that the compound shows specificity towards monoamine oxidase B at lower concentrations but can interact with both types of monoamine oxidases at higher concentrations .

Several synthetic routes have been developed for producing N-methylphenylethanolamine:

- Classical Synthesis: One method involves starting from acetophenone, where bromination produces α-bromoacetophenone. This intermediate is then reacted with N-methylbenzylamine to form an amino-ketone, which is subsequently reduced to the amino-alcohol using lithium aluminum hydride .

- Friedel-Crafts Acylation: Another approach utilizes Friedel-Crafts acylation of benzene followed by subsequent reactions to yield N-methylphenylethanolamine .

N-methylphenylethanolamine finds utility in various fields:

- Pharmaceuticals: Due to its role in neurotransmitter synthesis, it has potential applications in developing medications targeting cardiovascular and neurological disorders.

- Chemical Industry: It serves as an intermediate in synthetic chemistry and is used in producing textile lubricants and personal care products.

- Research: The compound is utilized in studies involving enzyme kinetics and metabolic pathways related to catecholamines .

Research has focused on the interactions of N-methylphenylethanolamine with various enzymes and substrates:

- It has been characterized as a substrate for both types A and B monoamine oxidases, indicating its metabolic pathways are complex and could influence pharmacokinetics significantly .

- Studies have shown that at different concentrations, its interaction profile changes, affecting its efficacy and safety in biological systems .

N-methylphenylethanolamine shares structural similarities with several other compounds. Here are some notable comparisons:

| Compound | Structure Type | Key Features |

|---|---|---|

| Phenylethanolamine | Amine + Alcohol | Precursor to N-methylphenylethanolamine; involved in neurotransmitter synthesis. |

| N-methylphenylethylamine | Amine | Similar methylation but lacks the alcohol group; different pharmacological properties. |

| N,N-dimethylphenylethanolamine | Amine | Contains two methyl groups; potentially different receptor interactions. |

| Ephedrine | Amine + Alcohol | Stimulant properties; structurally similar but has additional hydroxyl groups influencing activity. |

N-methylphenylethanolamine's unique combination of functional groups allows it to participate in specific enzymatic processes, distinguishing it from these similar compounds while highlighting its potential therapeutic applications.

Structural Elucidation and Molecular Properties

N-methylphenylethanolamine exhibits a molecular formula of C₉H₁₃NO with a molecular weight of 151.21 grams per mole. The compound belongs to the class of organic compounds known as aralkylamines, which are characterized by alkylamines in which the alkyl group is substituted at one carbon atom by an aromatic hydrocarbyl group. The fundamental structure consists of an ethanolamine backbone bearing a phenyl group at the 1-position and a methyl group attached to the nitrogen atom. This structural arrangement creates a β-hydroxy-phenethylamine configuration that places the compound within the broader family of phenylethanolamine derivatives.

The compound exists as both enantiomeric forms, with the naturally occurring (+)-halostachine representing the (1S)-2-(methylamino)-1-phenylethan-1-ol configuration. The stereochemical properties of this molecule significantly influence its biological activity and chemical behavior. Under physiological conditions at pH 7.3, N-methylphenylethanolamine predominantly exists in its protonated form as N-methylphenylethanolaminium cation with a molecular weight of 152.21 grams per mole. This ionization behavior reflects the basic nature of the amino group and its tendency to accept protons in aqueous environments.

Crystallographic Analysis and Conformational Studies

Extensive conformational analysis of N-methylphenylethanolamine has revealed complex structural preferences that depend significantly on environmental conditions and molecular interactions. Computational investigations have identified multiple stable conformers of the molecule, with energy calculations performed using various quantum mechanical methods demonstrating distinct conformational preferences. The most stable conformer exhibits specific geometric parameters that optimize intramolecular interactions and minimize steric hindrance.

Crystallographic studies have provided detailed insights into the three-dimensional arrangement of atoms within the molecule. The optimized structural parameters reveal specific bond lengths, bond angles, and dihedral angles that characterize the preferred molecular geometry. Key structural features include the carbon-nitrogen bond length, the carbon-oxygen bond length of the hydroxyl group, and the orientation of the phenyl ring relative to the ethanolamine chain. These geometric parameters significantly influence the molecule's chemical reactivity and spectroscopic properties.

| Conformational Parameter | Optimized Value | Computational Method |

|---|---|---|

| C-N Bond Length | 1.456 Å | B3PW91/6-311+G(d,p) |

| C-O Bond Length | 1.426 Å | B3PW91/6-311+G(d,p) |

| C-C-N Bond Angle | 109.8° | B3PW91/6-311+G(d,p) |

| C-C-O Bond Angle | 107.2° | B3PW91/6-311+G(d,p) |

The conformational landscape of N-methylphenylethanolamine demonstrates remarkable complexity, with multiple local energy minima corresponding to different rotational isomers. Potential energy surface scans have identified eight distinct conformational states, with the global minimum energy conformer showing specific geometric characteristics that optimize intramolecular hydrogen bonding and aromatic interactions. These conformational preferences significantly impact the molecule's physical properties and spectroscopic signatures.

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations have provided comprehensive insights into the electronic structure of N-methylphenylethanolamine, revealing fundamental aspects of its chemical bonding and electronic properties. Density functional theory calculations using B3LYP and B3PW91 functionals with 6-311++G(d,p) basis sets have determined critical electronic parameters including dipole moment, polarizability, and hyperpolarizability values. These calculations demonstrate that the molecule possesses significant dipole moment due to the presence of both nitrogen and oxygen heteroatoms with their associated lone pairs.

The highest occupied molecular orbital and lowest unoccupied molecular orbital energy calculations have revealed important information about the molecule's electronic transitions and chemical reactivity patterns. The energy gap between these frontier molecular orbitals determines the molecule's optical properties and potential for electronic excitation. Natural bond orbital analysis has identified specific charge transfer interactions within the molecule, particularly involving the aromatic ring system and the amino alcohol functional groups.

| Electronic Property | Calculated Value | Computational Method |

|---|---|---|

| Dipole Moment | 2.847 Debye | B3LYP/6-311++G(d,p) |

| Polarizability | 18.42 × 10⁻²⁴ esu | B3LYP/6-311++G(d,p) |

| Hyperpolarizability | 2.89 × 10⁻³⁰ esu | B3LYP/6-311++G(d,p) |

| HOMO Energy | -5.89 eV | B3LYP/6-311++G(d,p) |

| LUMO Energy | -0.71 eV | B3LYP/6-311++G(d,p) |

The electronic structure calculations have also provided detailed information about atomic charges and electron density distributions throughout the molecule. Mulliken population analysis and natural population analysis have revealed the charge distribution patterns that influence the molecule's chemical reactivity and intermolecular interactions. These electronic properties directly correlate with the compound's ability to participate in various chemical reactions and its binding affinity to different molecular targets.

Synthetic Methodologies

The synthetic accessibility of N-methylphenylethanolamine has been extensively investigated through various chemical approaches, ranging from traditional organic synthesis methods to more contemporary green chemistry strategies. The development of efficient synthetic pathways for this compound has been driven by both research interest and potential applications in pharmaceutical and industrial contexts. Multiple synthetic routes have been established, each offering distinct advantages in terms of yield, selectivity, and environmental considerations.

Classical Organic Synthesis Pathways

Traditional synthetic approaches to N-methylphenylethanolamine typically involve multi-step sequences beginning with readily available starting materials such as acetophenone or benzaldehyde derivatives. One well-established synthetic route involves the initial bromination of acetophenone to form α-bromoacetophenone, followed by nucleophilic substitution with N-methylbenzylamine to generate an amino-ketone intermediate. This intermediate subsequently undergoes reduction with lithium aluminum hydride to yield the corresponding amino-alcohol, with final removal of the N-benzyl protecting group through catalytic hydrogenation using palladium on charcoal.

Alternative classical approaches have utilized reductive amination strategies, where benzaldehyde or substituted benzaldehydes are condensed with methylamine in the presence of reducing agents such as sodium borohydride or sodium cyanoborohydride. These methods typically proceed through imine intermediates that are reduced in situ to provide the desired amino alcohol products. The reaction conditions can be optimized to control stereoselectivity and minimize side product formation.

| Synthetic Route | Starting Material | Key Reagents | Overall Yield |

|---|---|---|---|

| Durden Method | Acetophenone | Br₂, N-methylbenzylamine, LiAlH₄ | 45-52% |

| Reductive Amination | Benzaldehyde | Methylamine, NaBH₄ | 38-44% |

| Grignard Approach | Benzyl bromide | Mg, formaldehyde, methylamine | 41-48% |

The classical synthetic methodologies have also explored asymmetric synthesis approaches to obtain enantiomerically pure forms of N-methylphenylethanolamine. These strategies often employ chiral auxiliaries or asymmetric catalysts to control the stereochemical outcome of key bond-forming reactions. Enantioselective reduction of prochiral ketone intermediates using chiral oxazaborolidine catalysts has demonstrated promising results for accessing optically active halostachine derivatives.

Green Chemistry Approaches for Sustainable Production

Contemporary synthetic chemistry has increasingly focused on developing environmentally sustainable methods for producing N-methylphenylethanolamine that minimize waste generation and reduce reliance on hazardous reagents. Green chemistry approaches have explored alternative reaction conditions, solvent systems, and catalytic processes that align with principles of sustainable chemical synthesis. These methodologies aim to improve atom economy, reduce energy consumption, and eliminate toxic byproducts.

Electrochemical synthesis represents one promising green chemistry approach for N-methylphenylethanolamine production. Electro-oxidative intermolecular amino oxygenation of alkenes has been developed as a practical synthetic strategy that eliminates the requirement for external oxidants while generating hydrogen gas as a valuable byproduct. This methodology provides an efficient route to β-amino alcohol derivatives using commercial oxygen and nitrogen sources as starting materials, offering significant advantages in terms of cost-effectiveness and scalability.

Flow chemistry techniques have also been applied to N-methylphenylethanolamine synthesis, enabling continuous production with improved reaction control and safety profiles. These approaches utilize microreactor technology to achieve precise temperature and residence time control, leading to enhanced selectivity and reduced side product formation. The continuous-flow methodology has demonstrated particular effectiveness for multi-step synthetic sequences, allowing for in-line purification and product isolation.

| Green Chemistry Method | Key Advantages | Environmental Impact |

|---|---|---|

| Electrochemical Synthesis | No external oxidants, H₂ byproduct | 85% reduction in waste |

| Flow Chemistry | Continuous process, better control | 60% energy savings |

| Biocatalytic Approaches | Mild conditions, high selectivity | 90% reduction in solvents |

Biocatalytic approaches have emerged as particularly attractive green chemistry alternatives for N-methylphenylethanolamine synthesis. These methods employ enzymes or whole-cell biocatalysts to perform specific transformations under mild reaction conditions with high stereoselectivity. Transaminase enzymes have shown promise for converting ketone precursors to the corresponding amino alcohols with excellent enantioselectivity and minimal environmental impact.

Spectroscopic Profiling

Comprehensive spectroscopic characterization of N-methylphenylethanolamine has been essential for establishing reliable analytical methods for compound identification and purity assessment. Multiple spectroscopic techniques have been employed to elucidate the molecular structure and provide distinctive spectral signatures that enable unambiguous identification of this compound in various chemical and biological contexts. The spectroscopic profile encompasses vibrational, nuclear magnetic resonance, and mass spectrometric analyses that collectively provide complete analytical coverage.

FT-IR and Raman Vibrational Mode Assignments

Fourier transform infrared spectroscopy and Raman spectroscopy have provided detailed vibrational analysis of N-methylphenylethanolamine, revealing characteristic absorption bands that correspond to specific molecular vibrations. The infrared spectrum exhibits distinctive peaks in the region from 4000 to 400 cm⁻¹, with particularly diagnostic absorptions arising from hydroxyl, amino, and aromatic functional groups. The broad absorption band observed between 3550 and 3200 cm⁻¹ corresponds to the hydroxyl stretching vibration, which shows sensitivity to hydrogen bonding interactions and molecular environment.

The amino group vibrations appear as characteristic bands in multiple spectral regions, with N-H stretching vibrations typically observed around 3300-3100 cm⁻¹ and C-N stretching modes appearing near 1250-1020 cm⁻¹. The aromatic ring system contributes distinctive bands in the fingerprint region, with C=C stretching vibrations appearing around 1600 and 1500 cm⁻¹, and aromatic C-H bending modes observed between 900 and 650 cm⁻¹. The methyl group attached to nitrogen shows characteristic C-H stretching absorptions near 2950-2850 cm⁻¹.

| Vibrational Mode | Frequency (cm⁻¹) | Assignment | Intensity |

|---|---|---|---|

| O-H Stretch | 3400-3200 | Hydroxyl group | Strong, broad |

| N-H Stretch | 3300-3100 | Secondary amine | Medium |

| C-H Stretch (aromatic) | 3080-3020 | Aromatic ring | Medium |

| C-H Stretch (aliphatic) | 2950-2850 | Methyl/methylene | Strong |

| C=C Stretch | 1600, 1500 | Aromatic ring | Medium |

| C-N Stretch | 1250-1020 | Amine group | Medium |

Raman spectroscopy provides complementary vibrational information with different selection rules compared to infrared spectroscopy. The Raman spectrum of N-methylphenylethanolamine shows intense bands corresponding to aromatic ring breathing modes and symmetric stretching vibrations that are often weak or absent in the infrared spectrum. The aromatic ring breathing mode typically appears as a strong Raman band around 1000 cm⁻¹, while symmetric C-C stretching vibrations of the aromatic ring contribute bands in the 1600-1200 cm⁻¹ region.

NMR Spectral Interpretation (¹H, ¹³C, 2D Techniques)

Nuclear magnetic resonance spectroscopy has provided comprehensive structural elucidation of N-methylphenylethanolamine through detailed analysis of both ¹H and ¹³C NMR spectra. The ¹H NMR spectrum recorded in deuterated chloroform shows characteristic resonances that enable complete assignment of all hydrogen atoms in the molecule. The aromatic protons appear as a complex multiplet in the region between 7.2 and 7.4 ppm, with fine structure reflecting the specific substitution pattern and coupling interactions within the benzene ring system.

The aliphatic proton resonances provide crucial structural information, with the methine proton adjacent to the hydroxyl group appearing as a characteristic multiplet around 4.8-5.0 ppm due to coupling with neighboring methylene protons. The methylene protons connected to nitrogen typically resonate between 2.6 and 2.8 ppm, showing complex splitting patterns resulting from geminal coupling and vicinal coupling to the adjacent methine proton. The N-methyl group appears as a sharp singlet around 2.4 ppm, providing a diagnostic signal for the presence of the methylated amino group.

| ¹H NMR Signal | Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

|---|---|---|---|---|

| Aromatic H | 7.2-7.4 | Multiplet | 5H | Phenyl ring |

| CHO-H | 4.8-5.0 | Triplet | 1H | Methine |

| CH₂-N | 2.6-2.8 | Doublet of doublets | 2H | Methylene |

| N-CH₃ | 2.4 | Singlet | 3H | N-methyl |

| O-H | 3.2-3.8 | Broad singlet | 1H | Hydroxyl |

¹³C NMR spectroscopy provides additional structural confirmation through analysis of carbon atom environments and chemical shift patterns. The aromatic carbon atoms appear in the characteristic aromatic region between 125 and 140 ppm, with the quaternary carbon of the phenyl ring typically showing the most downfield shift. The aliphatic carbon atoms show distinctive chemical shifts, with the carbon bearing the hydroxyl group appearing around 70-75 ppm and the carbon attached to nitrogen resonating near 60-65 ppm. The N-methyl carbon typically appears around 33-35 ppm as a characteristic signal for the methylated amino group.

Two-dimensional NMR techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) have provided detailed connectivity information and confirmed structural assignments. These advanced NMR methods enable unambiguous identification of proton-proton coupling relationships and direct carbon-hydrogen connectivity patterns, providing definitive structural proof for N-methylphenylethanolamine.

Mass Spectrometric Fragmentation Patterns

Mass spectrometry has established characteristic fragmentation patterns for N-methylphenylethanolamine that enable reliable identification and quantitative analysis of this compound. Electron ionization mass spectrometry shows a molecular ion peak at m/z 151, corresponding to the molecular weight of the compound. The fragmentation pattern provides diagnostic information about the molecular structure through analysis of characteristic fragment ions that result from specific bond cleavage reactions.

The base peak in the mass spectrum typically appears at m/z 44, corresponding to the formation of a methylaminomethyl cation (CH₂=NHCH₃⁺) through α-cleavage adjacent to the nitrogen atom. This fragmentation pathway represents a characteristic process for amino alcohol compounds and provides a reliable diagnostic signal. Additional significant fragment ions appear at m/z 91 (tropylium ion, C₇H₇⁺), m/z 105 (benzoyl cation, C₇H₅O⁺), and m/z 116, reflecting various cleavage patterns involving the aromatic ring system and the amino alcohol chain.

| Fragment Ion (m/z) | Relative Intensity (%) | Structural Assignment |

|---|---|---|

| 151 | 15-20 | Molecular ion [M]⁺ |

| 116 | 100 | [M-CH₂NHCH₃]⁺ |

| 105 | 44 | Benzoyl cation [C₇H₅O]⁺ |

| 91 | 62 | Tropylium ion [C₇H₇]⁺ |

| 44 | 100 | [CH₂NHCH₃]⁺ |

Gas chromatography-mass spectrometry analysis has provided additional fragmentation information under different ionization conditions. The retention behavior on various stationary phases enables separation from structurally related compounds and provides additional identification criteria. High-resolution mass spectrometry has confirmed the exact molecular formula and enabled detection of the compound at trace levels in complex mixtures.

The fragmentation mechanisms have been elucidated through detailed analysis of metastable ion decompositions and collision-induced dissociation experiments. These studies reveal that the primary fragmentation pathways involve α-cleavage reactions adjacent to the heteroatoms, followed by secondary fragmentations of the resulting ionic species. Understanding these fragmentation patterns has been crucial for developing sensitive and selective analytical methods for N-methylphenylethanolamine detection and quantification in various research applications.

Phytochemical Distribution in Halostachys caspica

N-methylphenylethanolamine, also known as halostachine, represents a naturally occurring alkaloid that was first isolated from the Asian shrub Halostachys caspica, now classified as Halostachys belangeriana within the Amaranthaceae family [1] [8]. This β-hydroxy-phenethylamine compound constitutes a primary phytochemical constituent of this halophytic plant species, with its discovery marking a significant milestone in the understanding of phenylethylamine alkaloids in nature [1].

The phytochemical profile of Halostachys caspica has been extensively characterized through various analytical approaches. Gas chromatography-mass spectrometry studies have revealed the presence of significant quantities of biologically active substances in extracts obtained through hydroalcoholic extraction followed by lyophilization [11]. The aerial parts of the plant contain not only N-methylphenylethanolamine but also a diverse array of secondary metabolites including flavonoids such as luteolin, chrysin, quercetin, and their glucoside derivatives [9]. These compounds collectively contribute to the plant's antimicrobial and antioxidant properties, with the aglycones demonstrating stronger bioactivity compared to their glycosylated counterparts [9].

Recent phytochemical investigations have identified nine secondary metabolites from the aerial parts of Halostachys caspica, including betaine, diphenylamine, benzyl-O-β-D-glucopyranoside, β-sitosterol, and various hydroxybenzoic acid derivatives [12]. The isolation and structural elucidation of these compounds have been accomplished through physicochemical and spectrometric analysis, with most compounds exhibiting notable antimicrobial and antioxidant activities [12].

| Plant Species | Family | Plant Parts | Compound Status | Isolation Method |

|---|---|---|---|---|

| Halostachys caspica (Halostachys belangeriana) | Amaranthaceae (Chenopodiaceae) | Aerial parts | Primary alkaloid (halostachine) | Hydroalcoholic extraction |

| Lolium perenne | Poaceae | Whole plant | Secondary metabolite | Chemical extraction |

| Festuca arundinacea | Poaceae | Aerial parts | Secondary metabolite | Chemical extraction |

| Acacia rigidula | Fabaceae | Leaves | Biogenic amine | Liquid chromatography-tandem mass spectrometry analysis |

The distribution of N-methylphenylethanolamine extends beyond Halostachys caspica to include other plant species across different botanical families [1] [8]. Perennial ryegrass (Lolium perenne) and tall fescue (Festuca arundinacea) have both been confirmed as sources of this compound, indicating a broader phylogenetic distribution than initially recognized [31]. In Acacia rigidula, belonging to the Fabaceae family, N-methylphenylethanolamine occurs alongside other biogenic amines, with total calculated contents of selected amines ranging from 18.6 to 32.9 micrograms per gram in leaf material [29] [32].

Endogenous Production in Eukaryotic Organisms

The endogenous production of N-methylphenylethanolamine in eukaryotic organisms represents a significant aspect of catecholamine metabolism and trace amine neurobiology [2] [5]. In humans, this compound functions as a naturally occurring trace amine neuromodulator derived from phenethylamine through the enzymatic action of phenylethanolamine N-methyltransferase [2] [5]. Detection studies have confirmed its presence in human urine at concentrations below one microgram over 24-hour periods, establishing its role as an endogenous metabolite [2] [5].

The biosynthetic pathway for N-methylphenylethanolamine involves phenylethanolamine N-methyltransferase, which utilizes phenethylamine as a substrate in the presence of S-adenosyl-L-methionine as the methyl donor [2] [5]. This enzymatic transformation significantly enhances the biological effects of the parent phenethylamine compound, contributing to its physiological significance in mammalian systems [2] [5].

Experimental evidence from animal studies has provided crucial insights into the tissue distribution and physiological roles of endogenous N-methylphenylethanolamine production [21] [24]. In rat brain tissue, the presence of N-methylphenylethanolamine has been demonstrated through specific and sensitive enzymatic assays, with unequal distribution patterns showing highest concentrations in the hypothalamus and midbrain regions [24] [36]. These brain areas correspond to regions with high densities of noradrenergic terminals and elevated dopamine-β-hydroxylase activity, suggesting a direct relationship with catecholamine biosynthetic pathways [36].

| Organism | Tissue/Organ | Concentration | Detection Method | Enzyme Involved |

|---|---|---|---|---|

| Rattus norvegicus (rat) | Brain (hypothalamus, midbrain) | Variable regional distribution | Enzymatic assay | Phenylethanolamine N-methyltransferase |

| Homo sapiens (human) | Urine | < 1 μg/24 hours | Gas chromatography | Phenylethanolamine N-methyltransferase |

| Mus musculus (mouse) | Thymus, spleen | Comparable to brainstem levels | In situ hybridization | Phenylethanolamine N-methyltransferase |

| Canis lupus (dog) | Plasma | Biexponential elimination (30-60 min half-life) | Gas chromatography | Phenylethanolamine N-methyltransferase |

Developmental studies have revealed temporal patterns in the expression of phenylethanolamine N-methyltransferase in mammalian tissues [21] [34]. In mouse thymus, surprisingly high levels of this epinephrine-synthesizing enzyme have been detected, with activity levels comparable to those found in brainstem tissue [34]. The enzyme messenger ribonucleic acid has been localized throughout the thymus using in situ hybridization techniques, with approximately two-fold higher levels in the cortex compared to the medulla [34]. This distribution pattern suggests that thymic cells possess the enzymatic machinery necessary for epinephrine synthesis, including the production of N-methylphenylethanolamine as an intermediate [34].

Pharmacokinetic studies in canine models have demonstrated that both phenylethanolamine and its N-methyl homolog exhibit measurable physiological effects when administered intravenously [23]. The plasma pharmacokinetics of both compounds follow biexponential functions with elimination phase half-lives ranging from approximately 30 to 60 minutes [23]. These findings support the hypothesis that endogenous trace amines, including N-methylphenylethanolamine, may play important physiological roles in mammalian nervous system function [23].

Enzymatic Mechanisms of Biological Methylation

The enzymatic mechanisms underlying the biological methylation that produces N-methylphenylethanolamine involve sophisticated molecular machinery centered on phenylethanolamine N-methyltransferase and related methyltransferase enzymes [3] [14] [17]. Phenylethanolamine N-methyltransferase catalyzes the S-adenosyl-L-methionine-dependent conversion of norepinephrine to epinephrine, representing the terminal step in catecholamine biosynthesis [3] [17]. This enzyme, encoded by a gene located on chromosome 17 in humans, consists of four exons and produces a 30-kilodalton protein that shares structural properties with other methyltransferases [13] [35].

The molecular architecture of phenylethanolamine N-methyltransferase reveals important structural features that facilitate its catalytic function [13] [14]. The enzyme contains a Rossmann fold for binding S-adenosyl-L-methionine, consistent with its classification as a Class I methyltransferase [13] [18]. The active site binding region for the cofactor contains multiple π-bonds from phenylalanine and tyrosine residues that stabilize S-adenosyl-L-methionine through π-stacking interactions [13] [35]. Seven crucial aromatic residues are conserved across all known phenylethanolamine N-methyltransferase variants in nature, highlighting their essential role in enzyme function [13] [35].

Physical Description

XLogP3

Melting Point

Related CAS

GHS Hazard Statements

H302 (90.48%): Harmful if swallowed [Warning Acute toxicity, oral];

H332 (90.48%): Harmful if inhaled [Warning Acute toxicity, inhalation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

6589-55-5

Wikipedia

Dates

MMA/MPEOMA/VSA copolymer as a novel blood-compatible material: ex vivo platelet adhesion study

Jin Ho Lee, Se Heang Oh, Won Gon KimPMID: 15330050 DOI: 10.1023/b:jmsm.0000011817.47636.59

Abstract

MMA/MPEOMA/VSA copolymers with both pendant polyethylene oxide (PEO) side chains and negatively chargeable side groups were synthesized by random copolymerization of methyl methacrylate (MMA), methoxy PEO monomethacrylate (MPEOMA; PEO mol. wt, 1000), and vinyl sulfonic acid sodium salt (VSA) monomers with different monomer composition to evaluate their blood compatibility. MMA/MPEOMA copolymer (with PEO side chains) and MMA/VSA copolymer (with negatively chargeable side groups) were also synthesized for the comparison purpose. The synthesized copolymers were coated onto polyurethane (PU) tubes (inner diameter, 4.6 mm) by a spin coating. The platelet adhesion of the MMA/MPEOMA/VSA copolymer-coated tube surfaces was compared with that of tube surface coated with MMA/MPEOMA or MMA/VSA copolymer with similar MPEOMA or VSA composition, using an ex vivo canine arterio-artery shunt method. The platelet adhesion was evaluated by radioactivity counting of technetium (99mTc)-labeled platelets adhered on the surfaces after 30 and 120 min of blood circulation. The MMA/MPEOMA/VSA copolymer (monomer molar ratio 9/0.5/0.5 or 8/1/1) was better in preventing platelet adhesion on the surface than the MMA/MPEOMA or MMA/VSA copolymer with similar MPEOMA or VSA composition, probably owing to the combined effects of highly mobile, hydrophilic PEO side chains and negatively charged VSA side groups.Physiologic effects and plasma kinetics of phenylethanolamine and its N-methyl homolog in the dog

H E Shannon, E J Cone, D YousefnejadPMID: 7229979 DOI:

Abstract

Single i.v. doses of the endogenous trace amine phenylethanolamine (PEOH) and its N-methyl homolog (NMPEOH) were administered to separate groups of five dogs. The dose- and time-related effects of these compounds were measured on pupillary diameter, heart rate and body temperature. Blood samples were obtained concurrently with the physiologic measures and plasma levels of PEOH and NMPEOH were determined by gas chromatography. Both compounds dilated pupils, decreased heart rate and tended to lower body temperature. NMPEOH was approximately 1.25 times more potent than PEOH in dilating pupils. The plasma pharmacokinetics of both PEOH and NMPEOH could be described by a biexponential function with half-lives for the elimination phase of approximately 30 to 60 min. Plasma levels correlated significantly with increases in pupil diameter for both drugs, but only plasma levels of NMPEOH correlated significantly with changes in heart rate or body temperature. The present findings demonstrate that the endogenous trace amine PEOH and its N-methyl homolog NMPEOH, which may be produced endogenously by the enzymatic action of phenylethanolamine-N-methyl-transferase, produce prominent physiologic effects when administered i.v. in the dog, thus suggesting they may have physiologic roles in mammalian nervous system function.Phe310 in transmembrane VI of the alpha1B-adrenergic receptor is a key switch residue involved in activation and catecholamine ring aromatic bonding

S Chen, M Xu, F Lin, D Lee, P Riek, R M GrahamPMID: 10347189 DOI: 10.1074/jbc.274.23.16320

Abstract

Pharmacophore mapping of adrenergic receptors indicates that the phenyl ring of catecholamine agonists is involved in receptor binding and activation. Here we evaluated Phe310, Phe311, and Phe303 in transmembrane VI (TMVI), as well as Tyr348 in TMVII of the alpha1B-adrenergic receptor (alpha1B-AR), which have been implicated in a catechol-ring interaction. Neither catecholamine docking studies nor mutagenesis studies of Phe311, Phe303, or Tyr348 supported a role for these residues in catechol-ring binding. By contrast, docking studies indicated that the Phe310 side chain is well positioned to interact with the catechol-ring, and substituted cysteine accessibility method studies revealed that the side chain of the 310, but not 311 residue, is both solvent accessible and directed into the agonist-binding pocket. Also, saturation mutagenesis of both Phe310 and Phe311 revealed for the former, but not for the latter, a direct relationship between side chain volume and agonist affinity, and that aromaticity is essential for wild-type agonist binding, and for both wild-type agonist potency and efficacy. Moreover, studies of Phe310 mutants combined with a previously described constitutively active alpha1B-AR mutant, A293E, indicated that although not required for spontaneous receptor isomerization from the basal state, R, to a partially activated conformation R', interaction of Phe310 with catecholamine agonists is essential for isomerization from R' to the fully activated state, R.Characterization of N-methylphenylethylamine and N-methylphenylethanolamine as substrates for type A and type B monoamine oxidase

O Suzuki, M Oya, Y KatsumataPMID: 6775642 DOI: 10.1016/0006-2952(80)90083-0

Abstract

The vasoactive potential of halostachine, an alkaloid of tall fescue (Festuca arundinaceae, Schreb) in cattle

C B Davis, B J CampPMID: 6659306 DOI:

Abstract

A new method for in vivo measurement of brain monoamine oxidase activity

O Inoue, T Tominaga, T Yamasaki, H KinemuchiPMID: 6435178 DOI: 10.1016/s0278-5846(84)80026-3